3-(4-((Benzo[d]thiazol-2-yloxy)methyl)piperidine-1-carbonyl)benzonitrile
Description
This compound features a benzothiazole moiety linked via an oxymethyl group to a piperidine ring, which is further connected to a benzonitrile-substituted benzoyl group.
Properties
IUPAC Name |
3-[4-(1,3-benzothiazol-2-yloxymethyl)piperidine-1-carbonyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S/c22-13-16-4-3-5-17(12-16)20(25)24-10-8-15(9-11-24)14-26-21-23-18-6-1-2-7-19(18)27-21/h1-7,12,15H,8-11,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTVPVREGMUMNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=NC3=CC=CC=C3S2)C(=O)C4=CC=CC(=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-((benzo[d]thiazol-2-yloxy)methyl)piperidine-1-carbonyl)benzonitrile represents a novel class of piperidine derivatives that have garnered attention due to their potential biological activities. This article reviews the synthesis, biological evaluation, structure-activity relationships (SAR), and potential therapeutic applications of this compound, drawing from various research studies.
Synthesis
The synthesis of this compound involves several steps, typically starting with the formation of a piperidine derivative followed by the introduction of the benzo[d]thiazole moiety. The overall synthetic route generally includes:
- Formation of the piperidine core : Utilizing appropriate precursors to construct the piperidine ring.
- Introduction of the benzo[d]thiazole group : This is achieved via nucleophilic substitution reactions where benzo[d]thiazole derivatives react with piperidine intermediates.
- Final modifications : Such as carbonylation and nitrilation to yield the final product.
Inhibitory Effects
Recent studies have highlighted the biological activity of this compound, particularly its inhibitory effects on various enzymes and pathways relevant to disease mechanisms:
- Acetylcholinesterase Inhibition : Compounds with similar structures have shown significant inhibition of acetylcholinesterase (AChE), which is crucial in Alzheimer's disease treatment. For instance, derivatives containing a benzo[d]thiazole moiety demonstrated IC50 values in low micromolar ranges, indicating strong inhibitory potential against AChE .
- Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties, showing promising results against several bacterial strains. The mechanism often involves disruption of bacterial cell membranes, leading to cell lysis .
- Antiviral Activity : Some derivatives have exhibited antiviral properties against specific viral strains, suggesting a potential role in developing antiviral therapeutics .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the piperidine and benzo[d]thiazole rings significantly affect biological activity. Key observations include:
- Substituent Effects : Electron-donating or withdrawing groups on the aromatic rings can enhance or diminish activity.
- Geometric Configuration : The spatial arrangement of substituents around the piperidine core influences binding affinity and efficacy against target enzymes.
Data Tables
Here are some summarized findings from recent research on related compounds:
| Compound | Target Enzyme | IC50 (µM) | Activity Type |
|---|---|---|---|
| Compound A | AChE | 2.7 | Inhibitor |
| Compound B | Bacterial Strain X | 15 | Antimicrobial |
| Compound C | Viral Pathway Y | 10 | Antiviral |
Case Study 1: Alzheimer’s Disease
A study focused on a series of benzo[d]thiazole derivatives found that those with structural similarities to this compound exhibited potent AChE inhibition, suggesting their potential as therapeutic agents for Alzheimer’s disease .
Case Study 2: Antimicrobial Screening
In another investigation, a library of piperidine-based compounds was screened for antimicrobial activity. The compound demonstrated significant inhibition against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) lower than many standard antibiotics .
Scientific Research Applications
Acetylcholinesterase Inhibition
Recent studies have highlighted the role of compounds containing a benzo[d]thiazole moiety in inhibiting acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. The compound has shown promise as a potential AChE inhibitor, which could lead to therapeutic strategies for treating cognitive decline associated with neurodegenerative disorders. For instance, related compounds demonstrated significant inhibitory activity with IC50 values indicating strong interactions with the enzyme’s active site .
Antiviral Activity
Research into N-heterocycles, including derivatives of piperidine, has revealed their potential as antiviral agents. The structural characteristics of 3-(4-((Benzo[d]thiazol-2-yloxy)methyl)piperidine-1-carbonyl)benzonitrile may contribute to its efficacy against various viral pathogens by disrupting viral replication mechanisms. Studies have indicated that modifications in the piperidine structure can enhance antiviral activity, making this compound a candidate for further exploration in antiviral drug design .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. SAR studies have shown that modifications to the piperidine ring and the incorporation of different substituents can significantly affect biological activity. For example, variations in the benzo[d]thiazole component have been linked to improved potency against specific targets .
Pain Management
The compound's potential applications extend to pain management therapies, particularly through its interactions with fatty acid amide hydrolase (FAAH). Compounds that inhibit FAAH can enhance endogenous cannabinoid levels, providing analgesic effects without the psychoactive properties typically associated with cannabinoid therapies. This mechanism positions this compound as a candidate for developing non-opioid pain relief medications .
Case Studies and Research Findings
Comparison with Similar Compounds
Structural and Functional Analogues
Key Comparative Insights
Tetrazole-containing analogs () prioritize ionizable groups for enhanced target binding, whereas the target compound’s benzonitrile may favor hydrophobic interactions .
Linker and Backbone Flexibility :
- Piperidine (target compound) vs. piperazine (): Piperazine’s additional nitrogen atom increases solubility but may reduce blood-brain barrier penetration compared to piperidine .
- Oxadiazole-triazole systems () introduce rigid, planar structures that could improve target specificity but reduce synthetic accessibility .
Synthetic Accessibility :
- The target compound’s synthesis likely requires milder conditions (e.g., acetonitrile with K₂CO₃, as in ) compared to the high-temperature, prolonged reflux needed for tetrazole formation () .
Pharmacological Potential: While direct data are lacking, benzothiazole derivatives (e.g., ) show antitumor activity via topoisomerase inhibition or apoptosis induction. The target compound’s benzonitrile group may modulate these effects by altering electron distribution .
Q & A
Basic Research Questions
Q. How can the synthesis of 3-(4-((Benzo[d]thiazol-2-yloxy)methyl)piperidine-1-carbonyl)benzonitrile be optimized for higher yield and purity?
- Methodology :
Coupling Reactions : Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to link the benzo[d]thiazole and piperidine moieties .
Protection/Deprotection : Protect reactive groups (e.g., carbonyl) during synthesis to avoid side reactions .
Purification : Employ column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization in methanol .
Monitoring : Track reaction progress via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Analytical Workflow :
1H/13C NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and piperidine/aliphatic signals (δ 1.5–3.5 ppm). The benzonitrile group shows a sharp singlet at ~δ 4.0 ppm for the methylene linker .
HRMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 406.12) and isotopic patterns .
IR Spectroscopy : Detect carbonyl (C=O, ~1680 cm⁻¹) and nitrile (C≡N, ~2240 cm⁻¹) stretches .
Q. What preliminary biological screening approaches are suitable for this compound?
- Experimental Design :
In Vitro Assays : Test inhibition of kinases (e.g., EGFR) or GPCRs via fluorescence polarization .
Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
Solubility : Measure logP values using shake-flask methods to predict bioavailability .
Advanced Research Questions
Q. How can computational modeling elucidate the compound’s binding mechanism to therapeutic targets?
- Computational Strategy :
Molecular Docking : Use AutoDock Vina to model interactions with enzyme active sites (e.g., HIV-1 protease) .
MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability .
DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict electronic properties .
Q. How to resolve contradictions in biological activity data across different assays?
- Troubleshooting :
Assay Validation : Cross-validate with orthogonal methods (e.g., SPR vs. fluorescence assays) .
Structural Analysis : Compare X-ray crystallography (if available) with docking results to confirm binding modes .
Buffer Optimization : Adjust pH (6.5–7.4) and ionic strength to mimic physiological conditions .
Q. What strategies improve the compound’s metabolic stability for in vivo studies?
- Approaches :
Prodrug Design : Introduce ester groups at the piperidine nitrogen to enhance solubility .
CYP450 Inhibition Screening : Use liver microsomes to identify metabolic hotspots .
Isotope Labeling : Synthesize deuterated analogs to track metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
